molecular formula C18H24N2O2 B5055663 N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide

N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide

Cat. No. B5055663
M. Wt: 300.4 g/mol
InChI Key: JEMSTHTUFPJZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential use in treating various diseases. This chemical compound has gained popularity in the scientific community due to its potential to enhance endurance and increase muscle growth.

Mechanism of Action

N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. This activation leads to an increase in the expression of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis. N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 also increases the expression of genes involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 has been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in fatty acid synthesis. This results in a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 also increases endurance by increasing the expression of genes involved in mitochondrial biogenesis and energy expenditure. This results in an increase in the number and size of mitochondria, which leads to an increase in ATP production and a decrease in fatigue.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 in lab experiments is its ability to selectively activate the PPARδ pathway without affecting other pathways. This allows researchers to study the specific effects of PPARδ activation on various physiological processes.
However, one of the limitations of using N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 in lab experiments is its potential to cause off-target effects. This can lead to inaccurate results and hinder the interpretation of the data.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516. One area of research is the potential use of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 in treating metabolic disorders such as obesity and type 2 diabetes. Another area of research is the potential use of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 in treating cardiovascular diseases such as atherosclerosis and heart failure.
Furthermore, there is a need for further studies to investigate the long-term effects of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 on various physiological processes. This will help to determine the safety and efficacy of using this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 involves the reaction of 2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then purified by column chromatography to obtain the desired product.

Scientific Research Applications

N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 has been extensively studied for its potential use in treating various diseases such as metabolic disorders, cardiovascular diseases, and cancer. Several studies have shown that N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 can improve lipid metabolism, increase endurance, and reduce inflammation.

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)17-19-15-11-13(9-10-16(15)22-17)18(21)20(3)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMSTHTUFPJZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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